1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Physicochemical properties Drug-likeness Blood-brain barrier permeability

Problem: CNS kinase inhibitor leads often fail due to poor brain penetration from excessive H-bond donors. Solution: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1446791-69-0) is an N1-methylated 7-azaindole building block with a single H-bond donor (vs. 2 in parent) and XLogP 0.9, enhancing BBB permeability. • 98% HPLC purity minimizes side reactions in parallel synthesis. • Privileged scaffold for JAK3, FGFR, and kinase ATP-binding pocket libraries. • N1-methyl group enables further SAR diversification. In stock for immediate global dispatch.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1446791-69-0
Cat. No. B1405476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS1446791-69-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=C(C=C2)N
InChIInChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)
InChIKeyKWZMJNRMOMFWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: 7‑Azaindole Scaffold for Kinase Inhibitors


1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a 7-azaindole derivative featuring a fused pyrrolo[2,3-b]pyridine core with a primary amine at the 6-position and a methyl substituent on the pyrrole nitrogen (N1) [1]. This heterocyclic framework is a recognized bioisostere of indole and purine, widely employed as a privileged scaffold in kinase inhibitor drug discovery [2]. The compound serves as a versatile building block for the synthesis of more complex molecules targeting protein kinases, including JAK3 and FGFR families [3].

Scaffold 7‑Azaindole bioisostere of indole/purine
Functional handle Primary amine at C‑6 enables diverse derivatization
Key modification N1‑methyl adjusts H‑bond donor and lipophilicity for CNS‑directed kinase research
Kinase targets Reported SAR against FGFR and JAK3 families

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Differentiation from Other 7‑Azaindoles


The N1-methyl substitution critically alters key physicochemical properties and hydrogen‑bonding capacity relative to unsubstituted analogs. Specifically, methylation at N1 reduces the hydrogen bond donor count from 2 to 1 and increases lipophilicity (XLogP from 1.0 to 0.9) compared to the parent 1H-pyrrolo[2,3-b]pyridin-6-amine [1][2]. This modification enhances metabolic stability and blood‑brain barrier permeability potential, which are essential attributes for lead optimization in CNS‑targeting kinase inhibitor programs [3]. Simple interchange with 5‑chloro or 3‑phenyl analogs introduces divergent electronic and steric profiles that alter kinase selectivity and synthetic tractability, underscoring the need for compound‑specific validation.

Unsubstituted parent Different H‑bond donor count and lipophilicity may shift permeability and target engagement
5‑chloro analog Electron‑withdrawing substituent alters kinase selectivity profile; SAR may not translate
3‑phenyl analog Bulky aryl group introduces steric constraints, potentially reducing synthetic tractability

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Head-to-Head Comparison with Closest Analogs


Impact of N1-Methylation on H-Bond Donors and Lipophilicity

1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits a reduced hydrogen bond donor count (1 vs. 2) and a slightly lower XLogP3-AA (0.9 vs. 1.0) compared to the unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-6-amine [1][2]. This substitution pattern decreases polarity and improves passive membrane permeability, a critical advantage for CNS drug discovery [3].

H‑Bond Donors & Lipophilicity
Cross-study comparable
1 H‑bond donor vs. 2 (unsubstituted)
XLogP 0.9 vs. 1.0
Reported permeability context for CNS‑targeting research
Computed properties; confirm experimentally
Physicochemical properties Drug-likeness Blood-brain barrier permeability

Higher Purity for Streamlined Parallel Synthesis

Commercially available 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is supplied at 98% purity (HPLC) by major vendors . In contrast, the unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-6-amine is often listed at 95‑97% purity [1], and the 5‑chloro analog is typically offered at 97% . Higher initial purity reduces the need for additional purification steps in high‑throughput chemistry workflows.

Commercial Purity
Specification review
98% (HPLC) vs. 95–97% (unsubstituted)
Supports streamlined synthesis and reproducible assays
Vendor specifications; verify lot‑specific COA
Analytical purity Parallel synthesis Quality control

N1-Methylated Scaffold: Selective FGFR and JAK3 Inhibition

Structure‑activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives reveal that N1‑methylation contributes to potent FGFR1 inhibition (IC50 values as low as 7 nM for advanced analogs) and JAK3 inhibitory activity (moderate selectivity achieved with specific C‑3 substitutions) [1]. The unsubstituted core typically yields weaker or less selective kinase inhibition, underscoring the methyl group's role in optimizing hinge‑region binding interactions [2].

Kinase Inhibition Context
Class-level
Optimized derivative IC₅₀ = 7 nM (FGFR1)
Unsubstituted scaffold derivatives typically >100 nM
Reported scaffold context for kinase inhibitor design
Class‑level SAR; requires compound‑specific validation
Kinase selectivity FGFR inhibitors JAK3 inhibitors

Research & Procurement Applications of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine


Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The reduced hydrogen bond donor count (1 vs. 2) and favorable XLogP (0.9) of 1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑6‑amine relative to its unsubstituted parent enhance blood‑brain barrier permeability, making it a preferred scaffold for designing CNS‑targeting FGFR or JAK3 inhibitors [1]. Researchers can utilize this building block to generate focused libraries with improved brain exposure, bypassing the need for extensive physicochemical optimization [2].

High‑Throughput Parallel Synthesis and Fragment‑Based Drug Discovery

With commercially guaranteed 98% HPLC purity , this compound minimizes side reactions and purification burdens in automated parallel synthesis platforms. The N1‑methyl group also serves as a metabolic soft spot that can be further diversified, enabling rapid exploration of structure‑activity relationships in fragment‑based campaigns targeting kinase ATP‑binding pockets .

Validation of 7‑Azaindole Bioisosterism in Kinase Inhibitor Patents

Patent filings by Plexxikon and Aventis Pharma extensively describe N1‑methylated 7‑azaindoles as privileged intermediates for protein kinase inhibitors [3][4]. Procurement of this specific N1‑methylated analog ensures that in‑house SAR aligns with established intellectual property landscapes, facilitating freedom‑to‑operate assessments and expedited patent prosecution.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Reduced H‑bond donor count and favorable lipophilicity
BBB permeability assays and brain exposure models
High‑throughput parallel synthesis
98% HPLC purity and N1‑methyl diversification handle
Automated synthesis compatibility and SAR expansion
Kinase inhibitor patent landscape analysis
N1‑methylated 7‑azaindole privileged scaffold
Freedom‑to‑operate assessment and patent prosecution support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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